molecular formula C11H10O3 B1617480 2-Benzoyl-cyclopropanecarboxylic acid CAS No. 1601-81-6

2-Benzoyl-cyclopropanecarboxylic acid

Cat. No. B1617480
CAS RN: 1601-81-6
M. Wt: 190.19 g/mol
InChI Key: LKZSGYYDOQYLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.2 . It is a white solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group (a benzene ring attached to a carbonyl group) and a cyclopropane carboxylic acid group . The InChI code for this compound is 1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a melting point of 145 °C and a boiling point of 170-171 °C under a pressure of 0.05 Torr . The predicted density of this compound is 1.334±0.06 g/cm3 . The predicted pKa value is 4.12±0.11 .

Scientific Research Applications

Synthesis of Cyclopropane Derivatives

2-Benzoyl-cyclopropanecarboxylic acid and its derivatives play a crucial role in synthesizing various cyclopropane compounds. Mao et al. (2012) demonstrated the efficient synthesis of 1,1-cyclopropane aminoketones, which were converted into 2-benzoyl quinolines (Mao, Qu, Zhao, & Lin, 2012). Similarly, Szakonyi et al. (2002) synthesized tetrahydro-cyclopropa[b]quinoline derivatives, using a cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Corrosion Inhibition

Chafiq et al. (2020) explored the use of spirocyclopropane derivatives for corrosion inhibition in HCl, highlighting the green and environmentally friendly aspects of these compounds (Chafiq et al., 2020).

Chemical Synthesis and Characterization

Stájer et al. (2002) investigated the application of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002). del Olmo et al. (2017) discussed the presence of benzoic acid and its derivatives, including this compound, in various applications such as food additives and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).

Biological Activity and Antitumor Potential

Tian et al. (2009) used cyclopropanecarboxylic acid derivatives to synthesize N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which exhibited significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Sakho et al. (2010) synthesized new organotin carboxylates from 2-benzoyl-benzoic acid, demonstrating their potential in antitumor activities (Sakho, Du, Li, Liu, Zhu, & Xu, 2010).

Environmental Applications

Hosseinzadeh (2019) developed a novel method to synthesize a carboxylic acid group-containing adsorbent polymer for the removal of lead ions from aqueous solutions, utilizing benzoyl peroxide in the process (Hosseinzadeh, 2019).

properties

IUPAC Name

2-benzoylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSGYYDOQYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304727
Record name 2-Benzoylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1601-81-6
Record name NSC167088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoyl-cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Benzoyl-cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Benzoyl-cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Benzoyl-cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Benzoyl-cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.